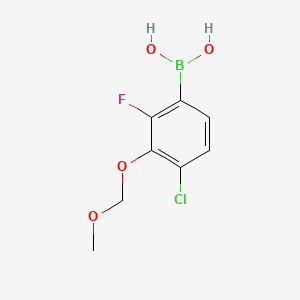

(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClFO4. This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, making boronic acids valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the mixture to 80-100°C for several hours .

Industrial Production Methods

Industrial production of boronic acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Protodeboronation: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Corresponding phenols.

Protodeboronation: De-boronated aryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1. Intermediates for Pharmaceuticals

The compound serves as an important intermediate in the synthesis of several pharmaceutical agents. It can be utilized to create derivatives that are active against various diseases, particularly as precursors for herbicides and other agrochemicals. For instance, methods involving (4-chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid have been reported for synthesizing 6-(poly-substituted aryl)-4-aminopicolinate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are known for their herbicidal properties .

1.2. Coupling Reactions

Boronic acids are widely recognized for their role in Suzuki-Miyaura coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis. The this compound can participate in these reactions, facilitating the formation of complex organic molecules with high efficiency .

Material Science

2.1. Polymer Development

The compound's boronic acid functional group enables its use in the development of new materials with unique properties. For example, it can be incorporated into polymer matrices or hydrogels to enhance their functionality. Research has demonstrated that boronic acid-functionalized polymers can selectively capture glycoproteins and glycopeptides, which is crucial in biochemical applications such as biosensing and drug delivery .

2.2. Gels and Nanoparticles

Research has shown that this compound can be used to create nanoparticles that selectively enrich glycopeptides from complex mixtures. These nanoparticles are designed to have a hydrophilic core and a boronic acid-functionalized shell, making them suitable for applications in proteomics and biomolecular analysis .

Case Studies

3.1. Glycoprotein Isolation

A study demonstrated the use of boronic acid-functionalized materials for the selective isolation of glycoproteins from biological samples using magnetic microspheres modified with boronic acids . The results indicated high specificity and capacity for glycoprotein capture, showcasing the potential of this compound in biochemical applications.

3.2. Synthesis of Herbicides

In another case, this compound was employed as an intermediate for synthesizing herbicidal compounds . The synthetic pathways involved various reactions that highlighted the compound's utility in agricultural chemistry.

Mecanismo De Acción

The mechanism of action of (4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparación Con Compuestos Similares

(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the additional functional groups that provide unique reactivity.

4-Methoxyphenylboronic Acid: Similar in structure but without the chloro and fluoro substituents, leading to different electronic properties and reactivity.

4-Chloro-3-methoxyphenylboronic Acid: Lacks the fluoro substituent, affecting its reactivity and applications.

The unique combination of chloro, fluoro, and methoxymethoxy groups in this compound provides distinct electronic and steric properties, making it valuable in specific synthetic applications .

Actividad Biológica

(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antibacterial, and antiviral applications. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7BClFO3, with a molecular weight of 204.39 g/mol. The compound features a boronic acid functional group, which is known for its ability to interact with various biological targets through covalent bonding.

Target Interactions : The primary mechanism of action involves the compound's participation in the Suzuki–Miyaura coupling reaction, where it acts as a reagent that facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals.

Biochemical Pathways : The compound has been shown to inhibit specific enzymes and pathways associated with cancer cell proliferation. For instance, boronic acids are known to inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activities

-

Anticancer Activity :

- Research indicates that boronic acids can induce growth inhibition in various cancer cell lines by disrupting proteasomal activity. For example, studies have shown that compounds similar to this compound exhibit IC50 values in the low nanomolar range against multiple myeloma cells .

- A significant study highlighted that the introduction of boronic acid into drug structures enhances their efficacy against resistant cancer types by improving bioavailability and reducing first-pass metabolism .

-

Antibacterial Activity :

- Boronic acids have demonstrated effectiveness against bacterial β-lactamases, which are enzymes that confer antibiotic resistance. The inhibition of these enzymes can restore the efficacy of β-lactam antibiotics .

- Additionally, compounds like this compound may also inhibit other critical bacterial enzymes, leading to reduced bacterial growth and biofilm formation .

- Antiviral Activity :

Case Studies

Propiedades

IUPAC Name |

[4-chloro-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO4/c1-14-4-15-8-6(10)3-2-5(7(8)11)9(12)13/h2-3,12-13H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLGSVSHSQAFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OCOC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.42 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.